molecular formula C21H20N4O4S B2516538 2-[(3-Benzyl-8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide CAS No. 1024708-47-1

2-[(3-Benzyl-8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide

Cat. No.: B2516538
CAS No.: 1024708-47-1
M. Wt: 424.48
InChI Key: JWHOTLIOQSNCTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Benzyl-8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C21H20N4O4S and its molecular weight is 424.48. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

A study on the synthesis and evaluation of 3-benzyl-substituted-4(3H)-quinazolinones, including derivatives similar to the specified compound, revealed significant antitumor activity against various cancer cell lines. These compounds demonstrated broad-spectrum antitumor activity, with some showing specificity towards CNS, renal, breast cancer, and leukemia cell lines through molecular docking methodologies, indicating potential mechanisms of action involving EGFR-TK and B-RAF kinase inhibition (Ibrahim A. Al-Suwaidan et al., 2016).

Antibacterial and Antifungal Activities

Another research focused on derivatives of 2-[[(benzoxazole/benzimidazole-2-yl)sulfanyl]acetylamino]thiazoles, structurally related to the mentioned compound, highlighted their significant antibacterial and antifungal activities against a range of pathogens. This study emphasizes the chemical versatility and potential of such compounds in developing new antimicrobial agents (Z. Kaplancıklı et al., 2004).

Antimalarial and COVID-19 Drug Potential

Investigations into the reactivity and antimalarial activity of sulfonamide derivatives related to the compound of interest also explored their potential application as COVID-19 therapeutics. These studies showcase the compound's relevance in addressing global health challenges, including malaria and the recent pandemic, through computational calculations and molecular docking studies (Asmaa M. Fahim & Eman H. I. Ismael, 2021).

Anticancer Effects of Related Compounds

Research on compounds structurally similar to "2-[(3-Benzyl-8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide" includes studies on their green synthesis, molecular docking, and evaluation for anticancer effects. These studies highlight the compound's potential as a chemotherapeutic agent, demonstrating its effectiveness in molecular docking studies and suggesting pathways for its action against cancer cells (E. Laxminarayana et al., 2021).

Safety and Hazards

As this compound is intended for research use only, it should be handled with care. Specific safety and hazard information was not found in the available resources.

Future Directions

The future directions for this compound are not clear from the available resources. Given its complex structure, it could be of interest in various fields of research, including medicinal chemistry and drug discovery .

Properties

IUPAC Name

2-[(3-benzyl-8,9-dimethoxy-2-oxo-3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-28-16-9-13-14(10-17(16)29-2)23-21(30-11-18(22)26)25-15(20(27)24-19(13)25)8-12-6-4-3-5-7-12/h3-7,9-10,15H,8,11H2,1-2H3,(H2,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHOTLIOQSNCTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=O)C(N3C(=N2)SCC(=O)N)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.